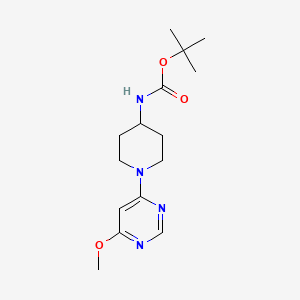

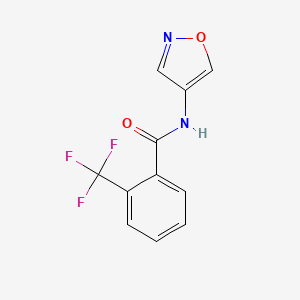

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-phenethylurea" is a complex molecule that appears to be related to a family of compounds with sulfonyl and indole functionalities. These types of compounds are of interest due to their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related sulfonyl-indole compounds has been demonstrated in various studies. For instance, the synthesis of ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate involves the formation of a molecule where the planes of the ethyl acrylate group, the sulfonyl-bound phenyl ring, and the benzyl phenyl group are inclined at specific angles with respect to the indole ring system, influenced by intramolecular interactions . Additionally, the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates presents a method to synthesize bis(arylsulfonyl)ethylenes and arylacetylenic sulfones, which could be related to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds shows significant intramolecular interactions that influence the overall conformation. For example, in the structure of ethyl 3-[2-benzyl-1-(phenylsulfonyl)-1H-indol-3-yl]acrylate, there are C—H⋯O and C—H⋯π interactions that dictate the positioning of the substituents around the indole ring system . These interactions are crucial for understanding the three-dimensional arrangement and potential reactivity of the target compound.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-indole compounds can be diverse. In the case of [2 + 1] cycloaddition reactions, sulfone-substituted cyclopropanes are formed from the reaction of seleno-silylethene and sulfonylacrylates, indicating that sulfonyl groups can participate in cycloaddition reactions to form new ring structures . This type of reactivity could be relevant when considering the chemical reactions of the target compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the properties of similar compounds can offer insights. The presence of sulfonyl and indole groups typically contributes to the polarity, potential hydrogen bonding, and overall solubility of the molecule. The intramolecular interactions, such as hydrogen bonds and π-stacking, can also affect the melting point, boiling point, and crystal packing of these compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

- The compound has been involved in the synthesis of complex molecular structures, such as in the study where derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine were prepared, focusing on their structure and psychoactive effects. The research highlighted the synthesis of enantiomers and their evaluation in drug discrimination assays, contributing to the understanding of chemical properties and interactions (Nichols et al., 1986).

Pharmacokinetics and Metabolism Studies

- Studies have focused on understanding the pharmacokinetics and metabolism of related compounds. For instance, research on the in vitro and in vivo trans-esterification of a similar compound, 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]-3(S)-benzyl-piperidine-3-carboxylic acid ethyl ester, provided insights into its pharmacokinetics and interaction with ethanol, contributing to the knowledge of drug metabolism and potential interactions (Chen et al., 2004).

Therapeutic Potential Exploration

The compound's structure has been studied in the context of various therapeutic potentials. For instance, a study on urinary metabolites of 3,3-dimethyl-1-phenyltriazene provided insights into the metabolism and potential therapeutic implications of similar compounds, contributing to the understanding of drug action and metabolism (Kolar & Schlesiger, 1976).

Research on cognitive enhancing agents, particularly focusing on a series of 1-bicycloaryl-2-(omega-aminoalkoxy)ethanols, shed light on the therapeutic potential of related compounds for conditions like memory impairment and hypoxia, indicating the relevance of such compounds in the development of treatments for cognitive disorders (Ono et al., 1995).

Propriétés

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3S/c1-21-26(24-14-8-9-15-25(24)30(21)20-23-12-6-3-7-13-23)34(32,33)19-18-29-27(31)28-17-16-22-10-4-2-5-11-22/h2-15H,16-20H2,1H3,(H2,28,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJRPOQOGOZKML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-(2,5-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2528202.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)

![1-((4-chlorobenzyl)thio)-N-cyclopentyl-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2528207.png)

![2-[(4-chlorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2528212.png)

![N-benzyl-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamide](/img/structure/B2528215.png)